An In-Depth Technical Guide to the Structural Characterization of Tert-butyl 1-(2-hydroxyethyl)isoindoline-2-carboxylate
An In-Depth Technical Guide to the Structural Characterization of Tert-butyl 1-(2-hydroxyethyl)isoindoline-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies employed for the definitive structural elucidation of Tert-butyl 1-(2-hydroxyethyl)isoindoline-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of isoindoline derivatives. By detailing the causality behind experimental choices and presenting self-validating protocols, this guide establishes a robust framework for the structural verification of this and related heterocyclic compounds. Key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are discussed in depth.
Introduction
Tert-butyl 1-(2-hydroxyethyl)isoindoline-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile isoindoline core. The presence of a bulky tert-butyloxycarbonyl (Boc) protecting group and a reactive hydroxyl functional group makes it a valuable intermediate for the synthesis of more complex molecules.[1][2] Accurate structural characterization is paramount to ensure the purity, stability, and desired reactivity of this compound in subsequent applications. This guide will walk through the critical analytical techniques necessary for its unambiguous identification.
Molecular Structure Overview
The core of the molecule is an isoindoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The nitrogen atom is protected by a tert-butyl carboxylate (Boc) group. A 2-hydroxyethyl substituent is attached to the carbon atom at position 1 of the isoindoline ring.
Caption: Molecular structure of Tert-butyl 1-(2-hydroxyethyl)isoindoline-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of the title compound.[3][4]
¹H NMR Spectroscopy
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected Chemical Shifts and Multiplicities:
-
Aromatic Protons (4H): These protons on the benzene ring are expected to appear in the range of δ 7.0-8.0 ppm. Due to their positions on the fused ring system, they will likely exhibit complex splitting patterns (multiplets).
-
Isoindoline Ring Protons (3H): The proton at C1 and the two protons at C3 will have distinct chemical shifts. The C1 proton, being adjacent to the nitrogen and the substituted carbon, will be a multiplet. The two diastereotopic protons at C3 will likely appear as two separate multiplets.
-
2-Hydroxyethyl Protons (4H): The two methylene groups of the hydroxyethyl side chain will appear as multiplets. The protons on the carbon adjacent to the hydroxyl group will be shifted further downfield.
-
Hydroxyl Proton (1H): The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
Tert-butyl Protons (9H): The nine equivalent protons of the Boc group will appear as a sharp singlet around δ 1.5 ppm, a characteristic signal for this protecting group.[5]
¹³C NMR Spectroscopy
Rationale: ¹³C NMR spectroscopy provides information about the number of unique carbon atoms in the molecule and their chemical environment.
Expected Chemical Shifts:
-
Carbonyl Carbon (1C): The carbonyl carbon of the Boc group is expected to have a chemical shift in the range of δ 150-160 ppm.
-
Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the aromatic region (δ 120-145 ppm).
-
Isoindoline Ring Carbons (2C): The carbons at C1 and C3 will have distinct chemical shifts.
-
2-Hydroxyethyl Carbons (2C): The two carbons of the hydroxyethyl side chain will appear in the aliphatic region. The carbon bearing the hydroxyl group will be further downfield.
-
Tert-butyl Carbons (4C): The quaternary carbon and the three methyl carbons of the Boc group will have characteristic shifts in the aliphatic region.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.0 (m) | 120 - 145 |
| Isoindoline-CH, CH₂ | Multiplets | - |
| -CH₂-CH₂-OH | Multiplets | ~60, ~40 |
| -OH | Broad singlet | - |
| -C(CH₃)₃ | ~1.5 (s) | ~80 (quat.), ~28 (CH₃) |
| C=O | - | 150 - 160 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[6]
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[7][8]
Expected Characteristic Absorption Bands:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[9]
-
C-H Stretch (Aromatic and Aliphatic): Absorptions for aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl group in the Boc protecting group.[10][11]
-
C-N Stretch: The C-N stretching vibration of the isoindoline ring is expected in the region of 1000-1200 cm⁻¹.[9]
-
C-O Stretch: The C-O stretch of the primary alcohol will appear in the 1000-1100 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Carbonyl (C=O) | C=O Stretch | 1680 - 1700 (strong, sharp) |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| C-N | C-N Stretch | 1000 - 1200 |
| C-O | C-O Stretch | 1000 - 1100 |
Table 2: Key IR Absorption Frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Experimental workflow for IR spectroscopy.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.[3][12]
Expected Fragmentation Pattern:
-
Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Loss of Tert-butyl Group: A prominent fragment ion will likely result from the loss of the tert-butyl group ([M-57]⁺) from the Boc protecting group.
-
Loss of the Boc Group: Fragmentation may also lead to the loss of the entire Boc group ([M-101]⁺).
-
Other Fragments: Other fragments corresponding to the cleavage of the hydroxyethyl side chain and the isoindoline ring may also be observed.
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 278.1705 | Protonated Molecular Ion |
| [M+Na]⁺ | 300.1525 | Sodium Adduct |
| [M-C₄H₉]⁺ | 221.1028 | Loss of tert-butyl group |
| [M-Boc]⁺ | 177.0946 | Loss of Boc group |
Table 3: Expected m/z Values in High-Resolution Mass Spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).[13]
-
Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer, often coupled with a liquid chromatography (LC) system (LC-MS).[1]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure.
Conclusion
The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating approach to the structural characterization of Tert-butyl 1-(2-hydroxyethyl)isoindoline-2-carboxylate. The data obtained from these techniques, when analyzed in conjunction, allow for the unambiguous confirmation of the compound's molecular structure, ensuring its suitability for further research and development applications.
References
-
Singh, P., et al. (2021). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PMC. Retrieved from [Link]
-
Iacob, A. T., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Retrieved from [Link]
-
Arslan, H., et al. (n.d.). FT-IR spectrum of tert-butyl.... ResearchGate. Retrieved from [Link]
-
Mallesha, L., et al. (2014). Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. Semantic Scholar. Retrieved from [Link]
-
Figshare. (n.d.). Palladium-Catalyzed Asymmetric Hydrogenation of Simple Ketonimines: Chiral Brønsted Acid as an Chiral Auxiliary Catalyst. Retrieved from [Link]
-
MDPI. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray structures of the substituted isoindolinones considered as inputs for the DFT calculations. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]
-
Govindarajan, M., et al. (2022). Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol. Trends in Sciences. Retrieved from [Link]
-
Atlantis Press. (n.d.). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Retrieved from [Link]
-
MassBank.jp. (2023). Organic compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 5. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol | Trends in Sciences [tis.wu.ac.th]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. tandf.figshare.com [tandf.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. massbank.jp [massbank.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
